REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[CH2:12](Br)[CH3:13].[Li].[C:16](Cl)(=[O:20])[C:17]([CH3:19])=[CH2:18].[OH-].[Na+]>O1CCCC1.CO>[C:16]([O:11][C:2]1([CH2:12][CH3:13])[CH:3]2[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][CH:1]1[CH2:8]3)[CH2:4]2)(=[O:20])[C:17]([CH3:19])=[CH2:18] |f:4.5,^1:14|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
metal
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
were violently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 30° C. while they
|
Type
|
ADDITION
|
Details
|
were added to the reaction solution
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the organic solvent was distilled off under reduced pressure, 200 ml of hexane
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the obtained solution was washed with a 10% aqueous solution of sodium hydroxide and 20% brine sequentially
|
Type
|
DISTILLATION
|
Details
|
Thereafter, hexane was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product which
|
Type
|
CUSTOM
|
Details
|
was then recrystallized in isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1(C2CC3CC(CC1C3)C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.029 mol | |
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |